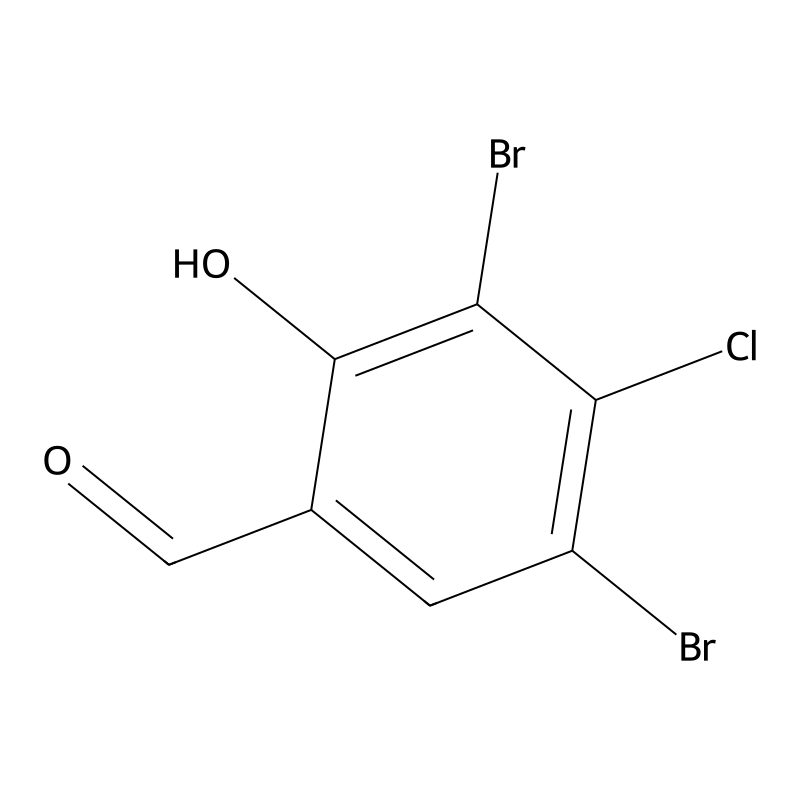3,5-dibromo-4-chloro-2-hydroxybenzaldehyde
Catalog No.
S6904451
CAS No.
886504-70-7
M.F
C7H3Br2ClO2
M. Wt
314.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
886504-70-7
Product Name
3,5-dibromo-4-chloro-2-hydroxybenzaldehyde
IUPAC Name
3,5-dibromo-4-chloro-2-hydroxybenzaldehyde
Molecular Formula
C7H3Br2ClO2
Molecular Weight
314.36 g/mol
InChI
InChI=1S/C7H3Br2ClO2/c8-4-1-3(2-11)7(12)5(9)6(4)10/h1-2,12H
InChI Key
KCEGDJZLVBNUOX-UHFFFAOYSA-N
SMILES
C1=C(C(=C(C(=C1Br)Cl)Br)O)C=O
Canonical SMILES
C1=C(C(=C(C(=C1Br)Cl)Br)O)C=O
- 3,5-DHBA is an organic molecule belonging to the class of bromophenols with an additional aldehyde functional group. []
- It is a natural product found in red algae of the genus Polysiphonia [].
Molecular Structure Analysis
- The core structure consists of a benzene ring with bromine atoms at positions 3 and 5, a hydroxyl group at position 4, and an aldehyde group (CHO) at position 1 (referring to the standard numbering system for aromatic rings). []
- The presence of multiple halogen atoms (bromine) and a hydroxyl group can influence the molecule's polarity and potential for hydrogen bonding. []
Chemical Reactions Analysis
- Information on specific reactions involving 3,5-DHBA is limited. However, as an aldehyde, it could undergo typical aldehyde reactions like aldol condensation or reduction to a primary alcohol. []
- Due to the presence of the phenolic hydroxyl group, it might also participate in reactions characteristic of phenols, such as etherification or acylation. []
Physical And Chemical Properties Analysis
- The biological function of 3,5-DHBA in red algae is unknown and requires further research.
3,5-Dibromo-4-chloro-2-hydroxybenzaldehyde (3,5-DBHA) is a naturally occurring organic compound found in some red algae species, such as Polysiphonia stricta and Polysiphonia urceolata PubChem: . Research into 3,5-DBHA has focused on its biological properties and potential applications.
Antibacterial activity
Studies have investigated the potential of 3,5-DBHA and related compounds to inhibit the growth of various bacteria strains [source needed].
Antifungal activity
Similar to antibacterial activity, research has explored the antifungal properties of 3,5-DBHA [source needed].
Ecological role
Some research suggests that 3,5-DBHA may play a role in chemical defense mechanisms within the red algae that produce it [source needed].
XLogP3
3.6
Hydrogen Bond Acceptor Count
2
Hydrogen Bond Donor Count
1
Exact Mass
313.81678 g/mol
Monoisotopic Mass
311.81883 g/mol
Heavy Atom Count
12
Dates
Last modified: 04-15-2024
Explore Compound Types
Get ideal chemicals from 750K+ compounds








